

# An In-depth Technical Guide to 4'-Iodoacetophenone: Properties, Reactions, and Applications

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## Compound of Interest

Compound Name: 4'-Iodoacetophenone

Cat. No.: B082248

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## Abstract

**4'-Iodoacetophenone** is a pivotal synthetic intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique electronic and steric properties, conferred by the presence of an electron-withdrawing acetyl group and a readily displaceable iodo group on a benzene scaffold, make it an exceptionally versatile building block. This technical guide provides a comprehensive overview of the physical and chemical properties of **4'-Iodoacetophenone**, detailed experimental protocols for its synthesis and key transformations, and a summary of its significant applications in research and development.

## Core Physical and Chemical Properties

**4'-Iodoacetophenone** is a pale brown to brown crystalline solid at room temperature. It is sensitive to light and should be stored in a dark, dry place. While some sources suggest it is easily soluble in water, this is inconsistent with the general properties of aryl halides; it is practically insoluble in water but soluble in a range of common organic solvents such as ethanol, ethyl acetate, and chlorinated solvents.

## Physical Properties

The key physical properties of **4'-Iodoacetophenone** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO	[1][2][3]
Molecular Weight	246.05 g/mol	[1][4][5]
CAS Number	13329-40-3	[1][3][6]
Appearance	Pale brown to brown crystalline powder	[1]
Melting Point	82-84 °C	[4][5][7]
Boiling Point	142-144 °C at 12 Torr	[1]
Density	~1.74 g/cm <sup>3</sup> (estimated)	[1]
Solubility	Insoluble in water; Soluble in common organic solvents.	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4'-Iodoacetophenone**. The following tables summarize its key spectral features.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.84	d, J=8.5 Hz	2H	Ar-H ortho to C=O
7.66	d, J=8.5 Hz	2H	Ar-H ortho to I
2.57	s	3H	-CH <sub>3</sub>

<sup>13</sup>C NMR (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
197.5	C=O
138.0	Ar-C
136.5	Ar-C
129.8	Ar-C
101.5	Ar-C
26.6	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1680	Strong	C=O (Aryl ketone) stretch
~3000-2850	Medium	C-H (aliphatic) stretch
~1580	Medium-Strong	C=C (aromatic) stretch
~820	Strong	C-H (para-disubstituted aromatic) bend
~530	Medium	C-I stretch

## Mass Spectrometry (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
246	~60%	[M] <sup>+</sup> (Molecular Ion)
231	100% (Base Peak)	[M-CH <sub>3</sub> ] <sup>+</sup>
104	~20%	[M-I] <sup>+</sup>
43	~40%	[CH <sub>3</sub> CO] <sup>+</sup>

## Chemical Reactivity and Applications

The reactivity of **4'-Iodoacetophenone** is dominated by the carbon-iodine bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it an invaluable precursor for the synthesis of complex organic molecules.

Key Applications Include:

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in the synthesis of bioactive compounds, including potential anticancer agents (such as quinoline-based derivatives), anti-inflammatory drugs, and analgesics.
- **Cross-Coupling Reactions:** It is a common substrate in Suzuki, Heck, Sonogashira, and Stille coupling reactions to form new carbon-carbon bonds.[\[8\]](#)[\[9\]](#)
- **Materials Science:** Used in the development of advanced materials such as polymers and organic electronic components where a functionalized aromatic core is required.
- **Agrochemicals:** It is a building block for certain pesticides and crop protection agents.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4'-Iodoacetophenone** and its application in key chemical transformations.

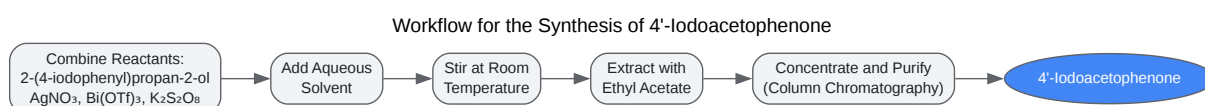
### Synthesis of 4'-Iodoacetophenone

A common laboratory-scale synthesis involves the iodination of acetophenone. An alternative method is the oxidation of a corresponding tertiary alcohol.

Protocol: Oxidation of 2-(4-iodophenyl)propan-2-ol

- **Reaction Setup:** In a 2 mL reaction vial, add 2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol), AgNO<sub>3</sub> (1.6 mg, 3 mol%), Bi(OTf)<sub>3</sub> (6 mg, 3 mol%), and K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (245.8 mg, 3 eq).
- **Solvent Addition:** Add a 2 wt% DAPGS-750-M aqueous solution (0.6 mL, 0.5 M).

- Reaction Execution: Cover the reaction vial and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).
- Purification: Combine the organic phases and concentrate using a rotary evaporator. Purify the resulting residue by column chromatography on silica gel (eluent: petroleum ether:ethyl acetate  $\approx$  20:1) to yield **4'-Iodoacetophenone**.



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### Synthesis of **4'-Iodoacetophenone** Workflow

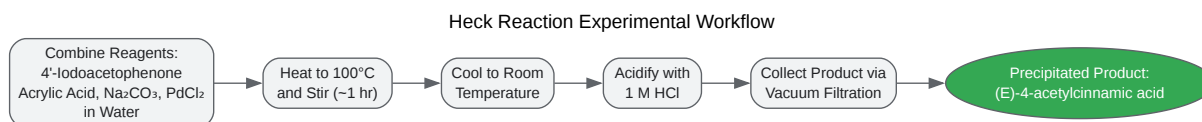
## Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.

Protocol: Heck Coupling of **4'-Iodoacetophenone** with Acrylic Acid

- Reaction Setup: To a 20 mL round-bottom flask equipped with a magnetic stir bar, add **4'-iodoacetophenone** (246 mg, 1.0 mmol), acrylic acid (100  $\mu$ L, 1.5 mmol), sodium carbonate (318 mg, 3.0 mmol), and palladium(II) chloride (2 mg, 0.01 mmol).
- Solvent Addition: Add 5 mL of water.
- Reaction Execution: Heat the reaction mixture to approximately 100  $^{\circ}$ C and stir until the **4'-iodoacetophenone** is completely consumed (monitor by TLC, typically  $\sim$ 1 hour).
- Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M aqueous HCl to a pH of  $\sim$ 1.

- Isolation: The product, (E)-4-acetylcinnamic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.



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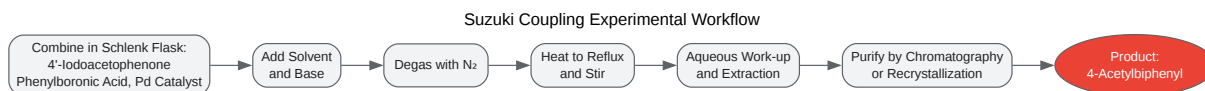
### Heck Reaction Workflow

## Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.

Protocol: Suzuki Coupling of **4'-Iodoacetophenone** with Phenylboronic Acid

- Reaction Setup:** In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve **4'-iodoacetophenone** (246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 3-5 mol%).
- Solvent and Base Addition:** Add a suitable solvent (e.g., 10 mL of a 2:1 mixture of DME and water) and a base (e.g., Na<sub>2</sub>CO<sub>3</sub>, 2.0 mmol).
- Degassing:** Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.
- Reaction Execution:** Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the starting material is consumed (monitor by TLC).
- Work-up:** Cool the reaction to room temperature and add 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 4-acetylbiphenyl.



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### Suzuki Coupling Workflow

## Safety Information

**4'-Iodoacetophenone** is an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

## Conclusion

**4'-Iodoacetophenone** is a high-value chemical intermediate with broad applicability in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway to a diverse range of complex molecules. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers leveraging this versatile building block in their synthetic endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Iodoacetophenone: Properties, Reactions, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082248#physical-and-chemical-properties-of-4-iodoacetophenone]

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